2-[4-(2-Ethoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-[4-(2-Ethoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronate ester characterized by a para-substituted phenyl group with a 2-ethoxyethoxy chain. The dioxaborolane ring (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) imparts stability and reactivity, making the compound valuable in cross-coupling reactions such as Suzuki-Miyaura couplings. The 2-ethoxyethoxy substituent is an electron-donating group that enhances solubility in polar organic solvents while moderating steric effects.
Properties
IUPAC Name |
2-[4-(2-ethoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO4/c1-6-18-11-12-19-14-9-7-13(8-10-14)17-20-15(2,3)16(4,5)21-17/h7-10H,6,11-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGBAMYOZLYRTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCOCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Ethoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(2-Ethoxyethoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Room temperature to reflux
Catalyst: None required
Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Ethoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.
Hydrolysis: Under acidic or basic conditions, the boronic ester can hydrolyze to yield the boronic acid and pinacol.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., ethanol, water, or a mixture)
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3)
Hydrolysis: Aqueous acid (e.g., HCl) or base (e.g., NaOH)
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling
Phenols: From oxidation
Boronic Acids: From hydrolysis
Scientific Research Applications
2-[4-(2-Ethoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and in medicinal chemistry for the modification of drug molecules.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The primary mechanism of action for 2-[4-(2-Ethoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or styrene product. The molecular targets and pathways involved include:
Palladium Catalyst: Facilitates the formation of the palladium-boron complex.
Base: Enhances the transmetalation step by deprotonating the boronic ester.
Comparison with Similar Compounds
Electron-Donating vs. Electron-Withdrawing Groups
- Target Compound : The 2-ethoxyethoxy group is strongly electron-donating, increasing electron density on the phenyl ring and facilitating transmetalation in Suzuki couplings .
- Methoxy-Substituted Analogues: 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () has a smaller substituent, leading to higher melting points (125–139°C) due to enhanced crystallinity .
- Electron-Withdrawing Groups: 4-Cyano-substituted derivatives () show reduced reactivity in cross-couplings due to decreased electron density on the aryl ring .
Steric and Solubility Considerations
- Longer Alkoxy Chains :
- Bulkier Substituents :
Physical Properties
Key Research Findings
Substituent Position Matters : Para-substituted derivatives (e.g., ) generally show higher reactivity than meta-substituted analogues due to reduced steric interference .
Stability Trade-offs : Electron-donating groups improve stability against hydrolysis but may reduce electrophilicity in certain reactions .
Synthetic Flexibility : Palladium-catalyzed methods () are versatile for introducing diverse substituents, while Li/Br exchange () is effective for halide-rich precursors .
Contradictions and Limitations
- reports a lower melting point (125–126°C) for 2-(4-methoxyphenyl)-dioxaborolane compared to (137–139°C), possibly due to differences in purity or crystallization conditions .
- Direct data on the target compound’s synthesis and stability are lacking, necessitating extrapolation from structural analogues.
Biological Activity
2-[4-(2-Ethoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C16H25BO4
- Molecular Weight : 292.1783 g/mol
- CAS Number : 2246705-65-5
- SMILES Notation : CCOCCOc1ccc(cc1)B1OC(C(=O)C)C1(C)C
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The boron atom in the dioxaborolane structure can form reversible covalent bonds with nucleophiles such as hydroxyl groups in carbohydrates and proteins. This interaction can modulate enzymatic activities and influence metabolic pathways.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. It has been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | Apoptosis induction |
| HeLa (Cervical Cancer) | 10.5 | Cell cycle arrest in G2/M phase |
| A549 (Lung Cancer) | 12.0 | Inhibition of mitochondrial function |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. Its efficacy was evaluated using standard disk diffusion methods.
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 20 | 16 µg/mL |
| Candida albicans | 18 | 32 µg/mL |
Case Studies
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with a detailed analysis revealing that it induces apoptosis through the activation of caspase pathways.
- Antimicrobial Efficacy Assessment : In another research project focused on antimicrobial properties, the compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The findings suggested that it possesses a broad-spectrum antimicrobial activity, making it a candidate for further development as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for synthesizing 2-[4-(2-Ethoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves reacting 4-(2-ethoxyethoxy)phenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under dehydrating conditions. Azeotropic removal of water using molecular sieves or Dean-Stark apparatus in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) is critical. Yields (70–85%) depend on stoichiometric ratios (1:1.2 boronic acid to pinacol) and reaction duration (12–24 hours at 25°C). Impurities from incomplete esterification can be minimized by pre-purifying the boronic acid .
Q. Which purification techniques are most effective for isolating high-purity this compound?
- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient elution) effectively removes unreacted boronic acid and pinacol. Recrystallization from ethanol/water (1:3 v/v) yields >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹¹B NMR spectroscopy. Residual solvents should be quantified using gas chromatography (GC) .
Q. What are the key spectroscopic signatures for characterizing this compound?
- Methodological Answer :
- ¹¹B NMR : A singlet at δ 28–32 ppm confirms sp² hybridization of the boron atom.
- IR : B-O stretches at 1340–1380 cm⁻¹ and aromatic C-B vibrations at ~1475 cm⁻¹.
- ¹H NMR : Distinct peaks for ethoxyethoxy substituents (δ 3.5–4.0 ppm) and tetramethyl groups (δ 1.3 ppm) .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura coupling reactions using this compound as a boron reagent?
- Methodological Answer :
- Catalyst Selection : Pd(PPh₃)₄ for electron-rich aryl halides; PdCl₂(dppf) for sterically hindered substrates.
- Solvent Systems : Use toluene/ethanol/water (4:1:1 v/v) for aqueous compatibility or DMF for polar aprotic conditions.
- Base Optimization : K₂CO₃ for aqueous phases; CsF for anhydrous systems.
- Microwave Assistance : 80°C for 30 minutes enhances reaction rates (monitor via TLC or ¹¹B NMR) .
Q. What strategies mitigate hydrolysis of the dioxaborolane ring during storage or aqueous-phase reactions?
- Methodological Answer :
- Storage : Under inert atmosphere (Ar) at -20°C with 3Å molecular sieves.
- Aqueous Reactions : Maintain pH 7–8 using phosphate buffers; employ Schlenk techniques for moisture-sensitive steps.
- Phase-Transfer Catalysts : Add tetrabutylammonium bromide (TBAB) to stabilize the boron center in biphasic systems .
Q. How do computational methods predict this compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : B3LYP/6-31G* level models transmetalation transition states.
- Frontier Orbital Analysis : HOMO-LUMO gaps correlate with nucleophilic/electrophilic behavior.
- Validation : Compare computed ¹¹B NMR shifts (GIAO method) with experimental data .
Q. How should researchers resolve contradictory literature reports on catalytic activity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
